![molecular formula C13H18ClNO B7872817 2-Chloro-4-[(cyclohexylamino)methyl]phenol](/img/structure/B7872817.png)
2-Chloro-4-[(cyclohexylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[(cyclohexylamino)methyl]phenol is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by the presence of a chloro group, a phenol group, and a cyclohexylamino group, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 2-Chloro-4-[(cyclohexylamino)methyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-formylphenol with cyclohexylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-Chloro-4-[(cyclohexylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can form an amine derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group with an amine may yield an amine derivative.
科学研究应用
2-Chloro-4-[(cyclohexylamino)methyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions. Its phenol group can interact with biological molecules, providing insights into biochemical pathways.
Medicine: Although not intended for human use, the compound can be used in preclinical studies to investigate potential therapeutic targets or drug candidates. Its interactions with biological targets can provide valuable information for drug discovery.
Industry: The compound can be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-Chloro-4-[(cyclohexylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in nucleophilic substitution reactions. The cyclohexylamino group can interact with hydrophobic regions of proteins or other biomolecules, influencing their activity or stability.
The compound’s effects are mediated through its ability to modify the structure and function of target molecules. For example, it may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by modifying the conformation of the target protein.
相似化合物的比较
2-Chloro-4-[(cyclohexylamino)methyl]phenol can be compared with other similar compounds, such as:
2-Chloro-4-aminophenol: This compound lacks the cyclohexylamino group, making it less hydrophobic and potentially less reactive in certain biological contexts.
4-[(Cyclohexylamino)methyl]phenol: This compound lacks the chloro group, which may reduce its reactivity in nucleophilic substitution reactions.
2-Chloro-4-[(methylamino)methyl]phenol: This compound has a methylamino group instead of a cyclohexylamino group, which may affect its hydrophobicity and interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications.
属性
IUPAC Name |
2-chloro-4-[(cyclohexylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-8-10(6-7-13(12)16)9-15-11-4-2-1-3-5-11/h6-8,11,15-16H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIMLQKHXQSKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
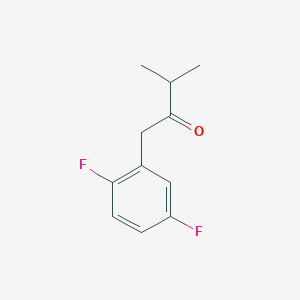
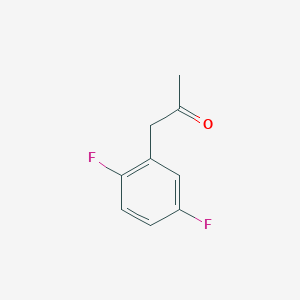
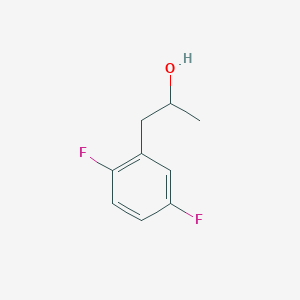
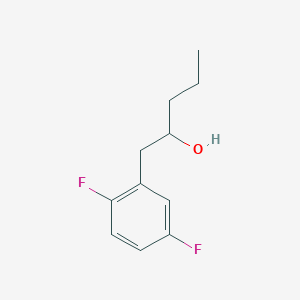
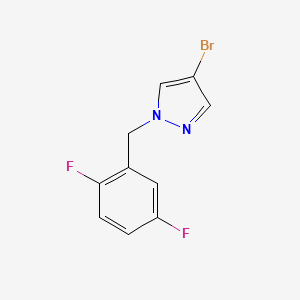
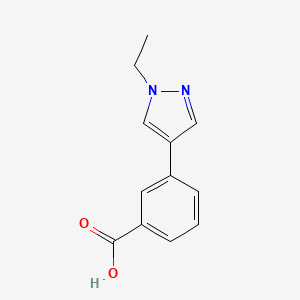
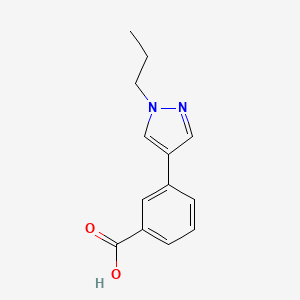
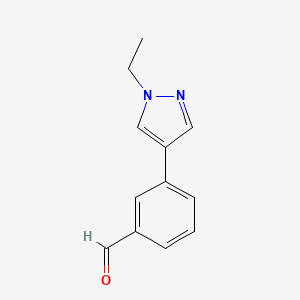
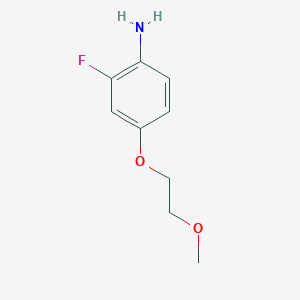
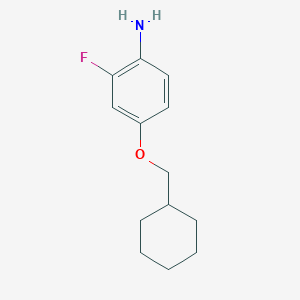
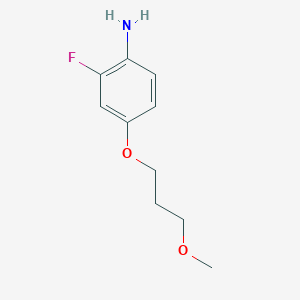
![3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)
![2-Chloro-4-[(cyclopentylamino)methyl]phenol](/img/structure/B7872820.png)

